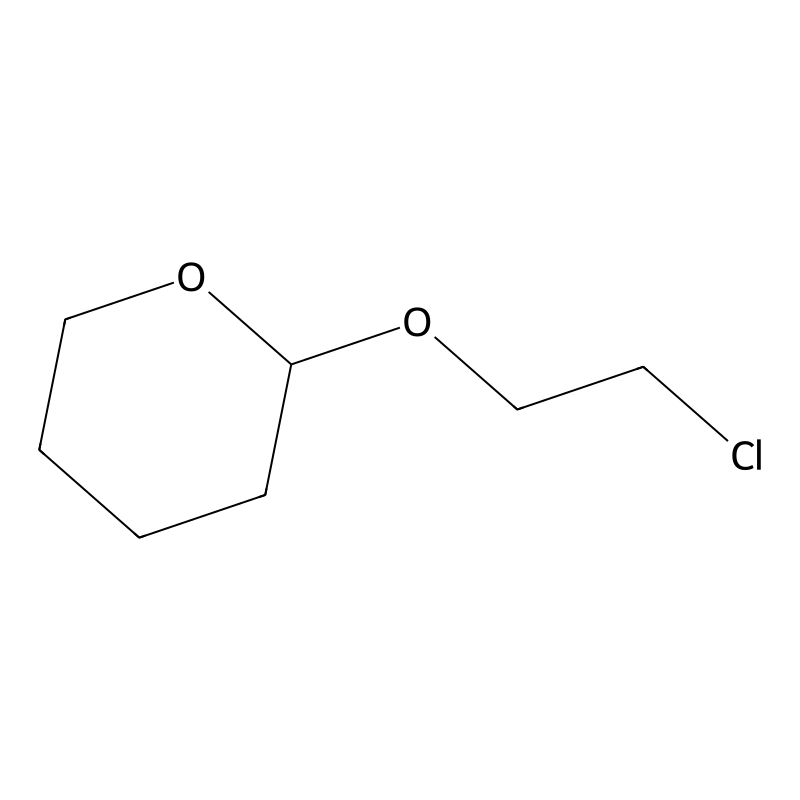2-(2-Chloroethoxy)tetrahydro-2H-pyran

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
2-(2-Chloroethoxy)tetrahydro-2H-pyran is a chemical compound characterized by its unique structure, which includes a six-membered heterocyclic ring known as a pyran. The molecular formula for this compound is C₇H₁₃ClO, and it features a chloroethoxy substituent at the second position of the tetrahydro-2H-pyran ring. This compound is typically found in a liquid state at room temperature and should be stored in a cool, dark place to maintain stability .
THP's primary mechanism of action involves protecting hydroxyl groups. The ether linkage between THP and the alcohol group prevents it from reacting with other reagents during a synthesis. This allows for selective modification of other functional groups in the molecule. Deprotection techniques then cleave the THP group, regenerating the free hydroxyl group at the desired point in the synthesis.
THP is considered a mild irritant and may cause skin, eye, and respiratory tract irritation upon exposure. It is also flammable and should be handled with appropriate safety precautions, including wearing gloves, eye protection, and working in a well-ventilated area [].
Please Note:
- The information provided is based on current scientific research and may not be exhaustive.
- It is crucial to consult the latest safety data sheets (SDS) before handling THP in a laboratory setting.
Building Block for Introducing a Protected Hydroxyethyl Group
-(2-Chloroethoxy)tetrahydro-2H-pyran (2-CTE) is a chemical compound used in organic synthesis as a protecting group for hydroxyl (-OH) functionality. By attaching (protecting) the 2-CTE group to a hydroxyl group, chemists can manipulate other parts of the molecule without affecting the hydroxyl group. Later, the 2-CTE group can be removed under specific conditions to regenerate the free hydroxyl group.
This selective protection strategy is valuable in the synthesis of complex molecules, such as pharmaceuticals and natural products. Studies have shown 2-CTE to be a useful protecting group for hydroxyl groups due to its several advantages:
- Ease of attachment and removal: The 2-CTE group can be efficiently attached to hydroxyl groups using various methods and can be cleaved under mild acidic or basic conditions [, ].
- Stability under various reaction conditions: The 2-CTE group is stable under a wide range of reaction conditions commonly used in organic synthesis, making it compatible with many synthetic transformations [, ].
- Substitution Reactions: The chlorine atom in the compound can be substituted with various nucleophiles, allowing for the formation of different derivatives. This property makes it useful in synthetic organic chemistry.
- Etherification and Esterification: The compound can undergo etherification reactions, which involve the formation of ethers from alcohols and alkyl halides, as well as esterification reactions that create esters from acids and alcohols .
The synthesis of 2-(2-Chloroethoxy)tetrahydro-2H-pyran can be achieved through several methods:
- Etherification Reaction: This method involves the reaction of tetrahydro-2H-pyran with chloroethanol in the presence of a base such as sodium hydride to promote the formation of the ether bond.
- Esterification Reaction: An alternative approach could involve reacting an appropriate acid derivative with tetrahydro-2H-pyran in the presence of a catalyst to facilitate ester formation .
- General Synthetic Routes: Various synthetic pathways have been documented for related compounds, often involving multiple steps including protection-deprotection strategies and functional group transformations .
2-(2-Chloroethoxy)tetrahydro-2H-pyran serves as an important building block in organic synthesis. Its applications include:
- Synthesis of Pharmaceuticals: The compound can be used to introduce protected hydroxyethyl groups into larger molecular frameworks.
- Chemical Intermediates: It acts as an intermediate in the synthesis of other complex organic molecules, particularly those involving heterocyclic structures.
Several compounds share structural similarities with 2-(2-Chloroethoxy)tetrahydro-2H-pyran. Below are some examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-(2-Bromoethoxy)tetrahydro-2H-pyran | Similar ether structure but with bromine instead of chlorine | Potential for different reactivity due to bromine's larger size |
| 3-(Chloroethoxy)tetrahydro-2H-pyran | Chloroethoxy group at a different position on the pyran ring | Different electronic properties affecting reactivity |
| 4-(Chloroethoxy)tetrahydro-2H-pyran | Chloroethoxy group at another position | Variability in steric hindrance and electronic effects |
The uniqueness of 2-(2-Chloroethoxy)tetrahydro-2H-pyran lies in its specific positioning of the chloroethoxy group, which influences its chemical reactivity and potential applications in synthetic chemistry compared to other similar compounds.








